![molecular formula C₁₄H₁₃F₃N₂O₈S B143402 N-羟基利鲁唑 CAS No. 179070-90-7](/img/structure/B143402.png)
N-羟基利鲁唑
描述
N-Hydroxy Riluzole is a metabolite of the antiglutamatergic agent riluzole . It is formed from riluzole predominantly by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes .
Synthesis Analysis
The synthesis of N-Hydroxy Riluzole involves the use of the Fenton (H2O2/Fe2+) system, a simple and efficient advanced oxidation technology (AOT) for the treatment of organic micropollutants . The natural iron-based catalyst is hematite-rich (α-Fe2O3) and contains a nonnegligible amount of magnetite (Fe3O4) indicating the coexistence of Fe (III) and Fe (II) species .Molecular Structure Analysis
N-Hydroxy Riluzole contains a total of 22 bonds; 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxylamine (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
The catalytic decomposition of H2O2 into hydroxyl radicals in the presence of the natural Fe-based catalyst was confirmed by the hydroxylation of benzoic acid into salicylic acid . The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water .Physical And Chemical Properties Analysis
N-Hydroxy Riluzole has a molecular formula of C8H5F3N2O2S and a formula weight of 250.2 . It is a solid and is soluble in acetonitrile and DMSO .科学研究应用
Neuroprotection in Spinal Cord Injury
N-Hydroxy Riluzole has been identified as a neuroprotective drug for spinal cord injury (SCI). The mechanism of action involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . There is convincing evidence that N-Hydroxy Riluzole diminishes neurological tissue destruction and promotes functional recovery in animal SCI models .
Treatment for Amyotrophic Lateral Sclerosis
N-Hydroxy Riluzole has been approved by the U.S. Food and Drug Administration as a safe and well-tolerated treatment for patients with amyotrophic lateral sclerosis . It works by blocking voltage-dependent sodium channels in a dose-dependent manner .
Anti-neoplastic Drug in Various Cancers
N-Hydroxy Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx .
Interference with Glutamate Secretion
N-Hydroxy Riluzole interferes with glutamate secretion, which is a key mechanism in its neuroprotective and anti-cancer effects .
Disruption of Growth Signaling Pathways
N-Hydroxy Riluzole has been shown to disrupt growth signaling pathways in cancer cells, contributing to its anti-neoplastic effects .
Induction of Cell Death in Cisplatin-resistant Lung Cancer Cells
N-Hydroxy Riluzole is highly effective in inducing cell death in cisplatin-resistant lung cancer cells .
Sensitization to Radiation Therapy
N-Hydroxy Riluzole pretreatment has been shown to sensitize glioma and melanoma to radiation therapy .
Synergistic Effects with Select Drugs
In triple-negative breast cancer, colorectal cancer, melanoma, and glioblastoma, N-Hydroxy Riluzole has shown synergistic effects in combination with select drugs .
作用机制
Target of Action
N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .
Mode of Action
Riluzole, and by extension N-Hydroxy Riluzole, operates through several mechanisms:
- It inhibits glutamate release, potentially through the activation of glutamate reuptake .
- It inactivates voltage-dependent sodium channels .
- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Biochemical Pathways
It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .
Pharmacokinetics
Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form N-Hydroxy Riluzole . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .
Result of Action
Riluzole, and by extension N-Hydroxy Riluzole, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of N-Hydroxy Riluzole could also be influenced by similar environmental factors.
安全和危害
未来方向
The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.
属性
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431979 | |
Record name | N-Hydroxy Riluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy Riluzole | |
CAS RN |
179070-90-7 | |
Record name | N-Hydroxyriluzole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy Riluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXYRILUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。